molecular formula C11H17Cl2N3 B6219832 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride CAS No. 2751620-62-7

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride

Cat. No.: B6219832
CAS No.: 2751620-62-7
M. Wt: 262.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. This can be achieved through various methods, such as the use of transition metal catalysts or reagents that promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

  • Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride can be compared to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 2,7-dimethylpyrrolo[3,4-b]indole These compounds share structural similarities but may differ in their biological activities and applications

Properties

CAS No.

2751620-62-7

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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